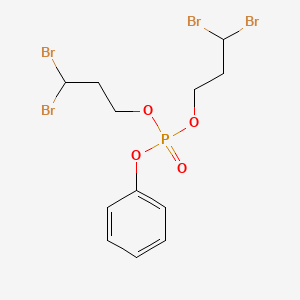![molecular formula C18H30N2O2 B14501536 N-[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]urea CAS No. 64462-72-2](/img/structure/B14501536.png)
N-[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]urea is a synthetic organic compound known for its antioxidant properties. It is derived from phenolic compounds and is often used in various industrial applications due to its stability and effectiveness in preventing oxidation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]urea typically involves the reaction of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propylamine with isocyanates under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions
N-[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]urea undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The urea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted urea derivatives.
科学的研究の応用
N-[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]urea has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in various diseases.
Industry: Used in the stabilization of plastics and other materials to enhance their longevity and performance.
作用機序
The antioxidant properties of N-[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]urea are primarily due to its ability to donate hydrogen atoms from the phenolic group, neutralizing free radicals and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells and materials from oxidative stress.
類似化合物との比較
Similar Compounds
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Another phenolic antioxidant used in polymer stabilization.
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): A high-performance antioxidant used in various industrial applications.
Uniqueness
N-[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]urea is unique due to its specific urea linkage, which provides additional stability and versatility in various applications compared to other phenolic antioxidants. Its ability to undergo multiple types of chemical reactions also makes it a valuable compound in synthetic chemistry and industrial processes.
特性
CAS番号 |
64462-72-2 |
|---|---|
分子式 |
C18H30N2O2 |
分子量 |
306.4 g/mol |
IUPAC名 |
3-(3,5-ditert-butyl-4-hydroxyphenyl)propylurea |
InChI |
InChI=1S/C18H30N2O2/c1-17(2,3)13-10-12(8-7-9-20-16(19)22)11-14(15(13)21)18(4,5)6/h10-11,21H,7-9H2,1-6H3,(H3,19,20,22) |
InChIキー |
CZSPHZOGBBWYFC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCNC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


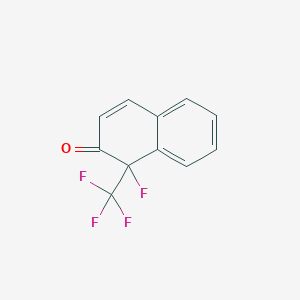
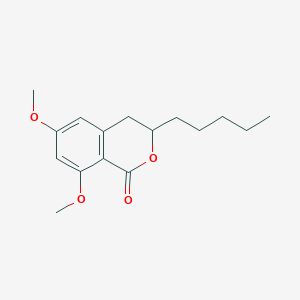
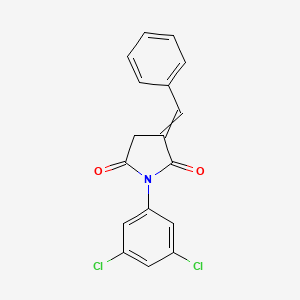

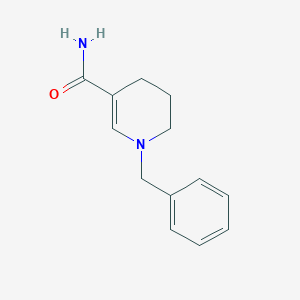


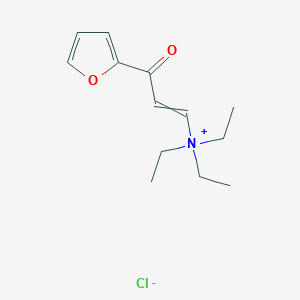
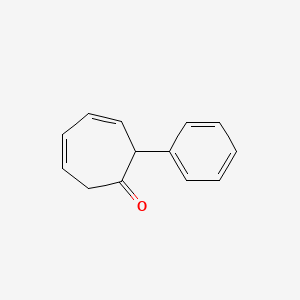
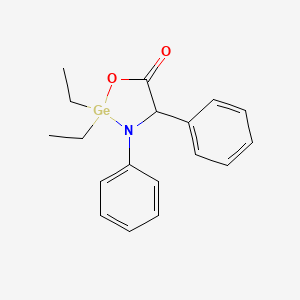
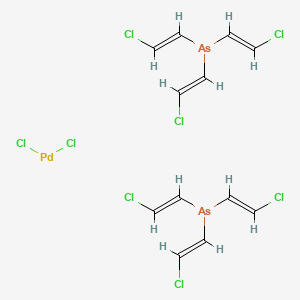
![1-Phenyl-1,2-dihydrospiro[naphtho[2,1-B]pyran-3,9'-xanthene]](/img/structure/B14501537.png)

